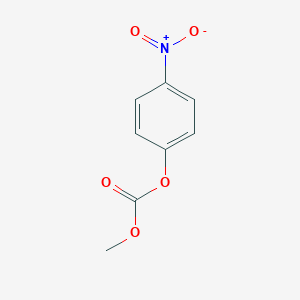

Methyl-4-nitrophenylcarbonate

Description

The exact mass of the compound Methyl p-nitrophenyl carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl-4-nitrophenylcarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-4-nitrophenylcarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNCSPZEGXUNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938035 | |

| Record name | Methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17175-16-5 | |

| Record name | Methyl-4-nitrophenylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 4-Nitrophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Activated Carbonates

In the landscape of modern organic synthesis and medicinal chemistry, activated carbonates are indispensable tools. Their utility stems from a finely tuned reactivity, allowing for the efficient and clean introduction of carbonyl functionalities under controlled conditions. Methyl 4-nitrophenyl carbonate (CAS No. 17175-16-5) stands out as a strategic reagent in this class. Its structure, featuring a methoxycarbonyl group attached to the potent 4-nitrophenoxide leaving group, makes it an excellent electrophile for methoxycarbonylation reactions.

The significance of the 4-nitrophenyl moiety cannot be overstated. The electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonate's carbonyl carbon. Furthermore, 4-nitrophenol is a weak acid (pKa ≈ 7.15), rendering its conjugate base, the 4-nitrophenoxide anion, a superb leaving group.[1] This inherent reactivity allows reactions to proceed under mild conditions, preserving sensitive functional groups elsewhere in complex molecules—a critical requirement in multistep pharmaceutical synthesis.[1] The release of the yellow-colored 4-nitrophenoxide ion during a reaction also provides a convenient method for real-time visual or spectrophotometric monitoring of reaction progress.[1]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Methyl 4-nitrophenyl carbonate, offering field-proven insights and detailed protocols for laboratory professionals.

PART 1: Synthesis of Methyl 4-Nitrophenyl Carbonate

The most direct and common synthesis of Methyl 4-nitrophenyl carbonate involves the acylation of 4-nitrophenol with methyl chloroformate. This method is efficient, scalable, and utilizes readily available starting materials.

Causality Behind Experimental Choices:

-

Reactants : 4-Nitrophenol is selected for its hydroxyl group, which acts as the nucleophile, and for its eventual role in forming an excellent leaving group. Methyl chloroformate is a highly reactive and commercially available source of the electrophilic methoxycarbonyl group.

-

Base : A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial. Its role is to deprotonate the phenolic hydroxyl group of 4-nitrophenol. This in-situ formation of the 4-nitrophenoxide ion dramatically increases its nucleophilicity, enabling an efficient attack on the carbonyl carbon of methyl chloroformate. An excess of a tertiary amine base is often used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2][3]

-

Solvent : An anhydrous aprotic solvent like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate is used. These solvents are chosen because they readily dissolve the reactants but do not participate in the reaction (i.e., they are not nucleophilic). Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive methyl chloroformate.

-

Temperature : The reaction is typically initiated at a low temperature (e.g., 0 °C) by adding the chloroformate. This is a key control measure to manage the exothermic nature of the acylation, prevent side reactions, and ensure selectivity.[4] The reaction is then often allowed to warm to room temperature to ensure completion.[5]

Detailed Experimental Protocol: Synthesis of Methyl 4-Nitrophenyl Carbonate

-

Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried before use and maintained under an inert atmosphere (dry nitrogen or argon) throughout the reaction.

-

Charging Reactants : The flask is charged with 4-nitrophenol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). The mixture is stirred until the solid is fully dissolved.

-

Base Addition : Triethylamine (1.1 - 1.2 eq.) is added to the solution via syringe.

-

Cooling : The reaction flask is immersed in an ice-water bath to cool the contents to 0 °C.

-

Addition of Acylating Agent : Methyl chloroformate (1.05 eq.), dissolved in a small amount of anhydrous CH₂Cl₂, is added dropwise from the addition funnel over 30-40 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression : After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup :

-

The reaction mixture is transferred to a separatory funnel and washed sequentially with water, 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate (to remove unreacted 4-nitrophenol), and finally with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]

-

-

Purification : The resulting crude solid is purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield Methyl 4-nitrophenyl carbonate as a solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 4-nitrophenyl carbonate.

PART 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized product. The following data are compiled for Methyl 4-nitrophenyl carbonate.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 17175-16-5 | [Vendor Data] |

| Molecular Formula | C₈H₇NO₅ | [Vendor Data] |

| Molecular Weight | 197.15 g/mol | [Vendor Data] |

| Appearance | Off-white to light brown solid | [Vendor Data] |

| Melting Point | Data not consistently available; similar compounds like bis(4-nitrophenyl) carbonate melt at 136-144 °C.[6][7] | N/A |

| Solubility | Soluble in CH₂Cl₂, THF, Ethyl Acetate, Chloroform, DMSO | General Chemical Principles |

| Boiling Point | 322.7±34.0 °C (Predicted) | [Vendor Data] |

| Density | 1.357±0.06 g/cm³ (Predicted) | [Vendor Data] |

Spectroscopic Data Interpretation (Expected)

-

¹H NMR (Proton NMR) :

-

Aromatic Protons : Two doublets are expected in the aromatic region (approx. δ 7.4-8.4 ppm). The two protons ortho to the nitro group will appear as a doublet further downfield (e.g., δ 8.3 ppm) due to the strong electron-withdrawing effect of the NO₂ group. The two protons meta to the nitro group will appear as a doublet slightly upfield (e.g., δ 7.4 ppm). They will show a characteristic coupling constant (J ≈ 9 Hz).[9]

-

Methyl Protons : A sharp singlet integrating to three protons will be observed for the methyl group (CH₃), typically in the range of δ 3.9-4.2 ppm.[12]

-

-

¹³C NMR (Carbon-13 NMR) :

-

Carbonyl Carbon : The carbonate carbonyl carbon (C=O) will appear as a singlet at approximately δ 151-155 ppm.[9]

-

Aromatic Carbons : Four distinct signals are expected for the aromatic carbons. The carbon bearing the carbonate group (ipso- to oxygen) and the carbon bearing the nitro group (ipso- to nitro) will be downfield. The two sets of equivalent CH carbons will also be present.

-

Methyl Carbon : The methyl carbon will appear as a sharp signal around δ 55-60 ppm.

-

-

IR (Infrared) Spectroscopy :

-

C=O Stretch : A strong, sharp absorption band characteristic of the carbonate carbonyl group will be present at approximately 1770-1785 cm⁻¹.[9]

-

N-O Stretches : Two strong absorption bands for the nitro group (NO₂) will be prominent: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1345-1355 cm⁻¹.[9]

-

C-O Stretch : A strong C-O stretching band for the ester linkage is expected around 1200-1220 cm⁻¹.[9]

-

PART 3: Applications in Research and Development

The reactivity of Methyl 4-nitrophenyl carbonate is dominated by the electrophilicity of its carbonyl carbon, making it a valuable methoxycarbonylating agent.

Core Reactivity and Mechanism

The primary application involves the reaction with nucleophiles (Nu⁻), such as amines or alcohols. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable 4-nitrophenoxide anion, resulting in the formation of a new carbamate or carbonate, respectively.

Caption: General reaction mechanism with an amine nucleophile.

Key Applications

-

Synthesis of Carbamates : The reaction with primary or secondary amines provides a straightforward route to methyl carbamates. Carbamates are crucial functional groups in medicinal chemistry, often used as stable isosteres for amide bonds or as key pharmacophores in approved drugs.[13][14] This reagent offers a milder alternative to using methyl chloroformate directly with amines, especially when dealing with sensitive substrates.

-

Protecting Group Chemistry : The methoxycarbonyl (Moc) group can be used as a protecting group for amines. While not as common as Boc or Cbz, its stability profile can be advantageous in specific synthetic strategies. The use of 4-nitrophenyl carbonates as base-labile protecting groups is a well-established strategy.[1]

-

Peptide Synthesis : Activated esters and carbonates are fundamental to peptide chemistry. While bis(4-nitrophenyl) carbonate is more commonly cited as a peptide coupling reagent,[15] Methyl 4-nitrophenyl carbonate can be used to install a methoxycarbonyl group on the N-terminus of a peptide or amino acid, or in the synthesis of specialized carbamate-linked peptidomimetics.

-

Solid-Phase Synthesis : Activated carbonates are frequently attached to solid supports, like Wang resin, to act as linkers.[16] These resin-bound linkers can then react with nucleophiles (e.g., α-hydroxy acids), tethering them to the solid phase for subsequent reactions. The final product can be cleaved from the resin under specific conditions.[16]

Safety and Handling

As with all laboratory reagents, proper safety precautions are mandatory.

-

Hazards : While a specific safety data sheet (SDS) for Methyl 4-nitrophenyl carbonate is not widely available, data for analogous compounds like bis(4-nitrophenyl) carbonate indicate that it may cause skin and serious eye irritation.[10] It should be handled as a potentially harmful substance.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place away from moisture, as it is susceptible to hydrolysis.

References

-

Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

-

Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

-

Um, I. H., et al. (2007). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry. Available at: [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

-

Um, I. H., et al. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[[double bond, length as m-dash]]O to C[[double bond, length as m-dash]]S on reactivity and mechanism. Organic & Biomolecular Chemistry. Available at: [Link]

-

4-Nitrophenyl Chloroformate. Synlett. Available at: [Link]

-

Pluth, M. D., & McQuade, L. E. (2015). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Journal of the American Chemical Society. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. Available at: [Link]

-

Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. Die Angewandte Makromolekulare Chemie. Available at: [Link]

-

Bis(4-nitrophenyl)carbonate. Chem-Impex International. Available at: [Link]

-

Tzani, A., et al. (2012). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. Molecules. Available at: [Link]

-

Bis(4-nitrophenyl) carbonate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

-

Bis(4-nitrophenyl) carbonate. Chemsrc. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Google Patents.

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Bis(4-nitrophenyl) carbonate | CAS#:5070-13-3 | Chemsrc [chemsrc.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BIS(4-NITROPHENYL) CARBONATE(5070-13-3) 1H NMR [m.chemicalbook.com]

- 12. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-Nitrophenyl Carbonate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrophenyl carbonate is a highly reactive organic compound that serves as a valuable reagent in synthetic chemistry, particularly in the fields of drug development and bioconjugation. Its utility stems from the presence of the electron-withdrawing 4-nitrophenyl group, which renders the carbonate carbonyl highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthesis, and key applications of methyl 4-nitrophenyl carbonate, with a focus on the mechanistic principles that underpin its reactivity.

Part 1: Chemical Structure and Nomenclature

Methyl 4-nitrophenyl carbonate is characterized by a central carbonate functional group linking a methyl group and a 4-nitrophenyl ring. The strong electron-withdrawing nature of the nitro group at the para position of the phenyl ring is crucial to the molecule's reactivity.

Key Structural Features:

-

CAS Number: 17175-16-5

-

Molecular Formula: C₈H₇NO₅

-

Molecular Weight: 197.14 g/mol

IUPAC Name:

The systematic IUPAC name for this compound is methyl (4-nitrophenyl) carbonate . It is also commonly referred to as methyl p-nitrophenyl carbonate.

Chemical Structure Visualization:

A 2D representation of the chemical structure of methyl 4-nitrophenyl carbonate.

Part 2: Synthesis and Purification

The synthesis of methyl 4-nitrophenyl carbonate is typically achieved through the reaction of methyl chloroformate with 4-nitrophenol in the presence of a base. This reaction is an example of a nucleophilic acyl substitution at the chloroformate carbonyl.

Reaction Scheme:

General synthetic scheme for methyl 4-nitrophenyl carbonate.

Experimental Protocol:

The following is a representative protocol for the synthesis of methyl 4-nitrophenyl carbonate:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Addition of Methyl Chloroformate: Slowly add methyl chloroformate to the cooled solution dropwise via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Physicochemical Properties and Spectroscopic Characterization

Methyl 4-nitrophenyl carbonate is a white to pale yellow crystalline solid. A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis.

Data Summary Table:

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Approximately 78-81 °C |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the methyl protons (O-CH₃) is expected around δ 3.9 ppm.

-

Two doublets in the aromatic region (δ 7.4-8.4 ppm) are anticipated for the protons on the 4-nitrophenyl ring, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group will be further downfield.[1]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the carbonate is expected to appear around δ 152-155 ppm.

-

The methyl carbon should be observed around δ 55 ppm.

-

Aromatic carbons will resonate in the δ 120-155 ppm range, with the carbon bearing the nitro group being the most deshielded.[1]

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1760-1780 cm⁻¹.[1]

-

Characteristic strong peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) will be present around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.[1]

-

A C-O stretching vibration for the ester linkage is expected around 1210 cm⁻¹.[1]

-

Part 4: Reactivity and Mechanistic Insights

The high reactivity of methyl 4-nitrophenyl carbonate is its most valuable attribute for synthetic chemists. This reactivity is a direct consequence of the electronic properties of the 4-nitrophenyl group.

The Role of the 4-Nitrophenolate Leaving Group:

The 4-nitrophenolate anion is an excellent leaving group due to the stabilization of the negative charge through resonance involving the nitro group. This makes the carbonate carbonyl highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]

Reaction with Amines to Form Carbamates:

The most common application of methyl 4-nitrophenyl carbonate is in the synthesis of carbamates through reaction with primary or secondary amines.[3] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Carbamate Formation:

Mechanism of carbamate formation using methyl 4-nitrophenyl carbonate.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the protonated amine and the 4-nitrophenol byproduct. The formation of the yellow-colored 4-nitrophenolate anion can often be used to monitor the progress of the reaction visually or spectrophotometrically.[2]

Part 5: Applications in Drug Development and Bioconjugation

The ability of methyl 4-nitrophenyl carbonate to efficiently form carbamate linkages makes it a valuable tool in drug development and bioconjugation.

Carbamate-Containing Pharmaceuticals:

The carbamate functional group is a common motif in a wide range of pharmaceuticals due to its structural and electronic properties, which can mimic a peptide bond and contribute to binding affinity and metabolic stability.[4] Methyl 4-nitrophenyl carbonate provides a straightforward method for introducing the methyl carbamate group onto a drug scaffold.

Bioconjugation and Peptide Synthesis:

Methyl 4-nitrophenyl carbonate and its analogs are used to modify biomolecules, such as proteins and peptides, by reacting with the free amino groups of lysine residues or the N-terminus. This process, known as PEGylation when involving polyethylene glycol, can improve the pharmacokinetic properties of therapeutic proteins.[5]

In solid-phase peptide synthesis, related nitrophenyl carbonate-functionalized resins are employed to anchor the first amino acid to the solid support.[6]

Protocol for Carbamate Synthesis from an Amine:

The following is a general protocol for the synthesis of a methyl carbamate from a primary amine using methyl 4-nitrophenyl carbonate:

-

Dissolution of Amine: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂).

-

Addition of Base: Add 1.1 equivalents of a non-nucleophilic base such as triethylamine or diisopropylethylamine.

-

Addition of Carbonate: Add a solution of 1.05 equivalents of methyl 4-nitrophenyl carbonate in the same solvent to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine to remove the 4-nitrophenol byproduct and excess base.

-

Purification: Dry the organic layer, concentrate, and purify the resulting carbamate by column chromatography or recrystallization.

Part 6: Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling methyl 4-nitrophenyl carbonate.

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and acids.[9]

Conclusion

Methyl 4-nitrophenyl carbonate is a versatile and highly effective reagent for the synthesis of methyl carbamates. Its reactivity, driven by the excellent leaving group ability of the 4-nitrophenolate anion, makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its successful application in the laboratory.

References

- Thermo Fisher Scientific. (2009, September 17). Safety Data Sheet - Bis(p-nitrophenyl)

- AK Scientific, Inc. (n.d.). Safety Data Sheet - ((5-Thiazolyl)methyl)-(4-nitrophenyl)

- Exploring BIS(4-Nitrophenyl)

- ChemScene. (n.d.). Methyl (4-nitrophenyl)

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).

- Fisher Scientific. (2023, September 22). Safety Data Sheet - Bis(4-nitrophenyl)

- BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl)

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Molecules, 22(1), 109.

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012).

- Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[[double bond, length as m-dash]] O to C[[double bond, length as m-dash]] S on reactivity and mechanism. (2009). Organic & Biomolecular Chemistry, 7(19), 3979-3985.

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. (2009).

- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. (2016). Beilstein Journal of Organic Chemistry, 12, 2235-2241.

- Chem-Impex. (n.d.).

- PubChem. (n.d.). Bis(4-nitrophenyl)

- Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. (2008). Macromolecular Symposia, 272(1), 64-72.

- Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. (2015). The Royal Society of Chemistry.

- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. (2017). ACS Chemical Biology, 12(10), 2636-2642.

- PubChem. (n.d.). Methyl (3-nitrophenyl)

- SpectraBase. (n.d.). Bis(4-nitrophenyl)

- ChemicalBook. (n.d.). BIS(4-NITROPHENYL)

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). PMC - PubMed Central.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. (2016).

- BroadPharm. (n.d.).

- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(1), 17-33.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl-4-nitrophenylcarbonate in Different Solvents

Introduction

Methyl-4-nitrophenylcarbonate (M4NPC) is a valuable reagent and intermediate in organic synthesis, often utilized in the introduction of methoxycarbonyl groups and in the synthesis of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, directly impacting reaction kinetics, yield, and the bioavailability of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Methyl-4-nitrophenylcarbonate, offering a robust framework for its application in a laboratory setting. While specific quantitative solubility data for M4NPC is not extensively published, this guide will leverage data from structural analogs and first principles to provide a predictive framework and detail the established methodologies for its empirical determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1]

Methyl-4-nitrophenylcarbonate possesses a molecular structure with distinct polar and non-polar regions. The presence of the nitro group (-NO₂) and the carbonate ester (-O-(C=O)-O-) introduces significant polarity and potential for dipole-dipole interactions. Conversely, the phenyl ring provides a non-polar, hydrophobic character. A key predicted physicochemical property for M4NPC is its octanol-water partition coefficient (LogP), which is calculated to be 1.74.[2] This positive LogP value suggests a preference for a non-polar environment over a polar one, indicating that M4NPC is likely to be sparingly soluble in water but more soluble in organic solvents.

To further predict the solubility behavior of M4NPC, we can examine the known solubility of its structural analogs:

-

4-Nitrophenyl acetate: This compound is structurally similar, with an acetyl group instead of a methyl carbonate group. It is reported to be insoluble in water, with a quantitative value of 0.53 g/L.[1][3] It is, however, soluble in organic solvents such as ethanol and acetone.[4][5]

-

Methyl phenyl carbonate: This analog lacks the electron-withdrawing nitro group. It is also reported to be insoluble in water, with a solubility of less than 1 g/L.[6]

Based on these analogs and the calculated LogP, a qualitative solubility profile for Methyl-4-nitrophenylcarbonate can be predicted.

Predicted Solubility of Methyl-4-nitrophenylcarbonate

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Water | 10.2 | Very Low | The hydrophobic phenyl ring and the overall LogP of 1.74 suggest poor solvation by highly polar water molecules. |

| Methanol | 5.1 | Moderately Soluble | As a polar protic solvent, methanol can engage in dipole-dipole interactions and is less polar than water, better accommodating the non-polar aspects of M4NPC. |

| Ethanol | 4.3 | Moderately Soluble | Similar to methanol, ethanol's polarity is suitable for solvating M4NPC. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that can effectively solvate the polar groups of M4NPC through dipole-dipole interactions without the risk of protic solvolysis. |

| Dichloromethane | 3.1 | Soluble | A solvent of intermediate polarity that is expected to be a good solvent for M4NPC. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic ether that is a versatile solvent for a wide range of organic compounds. |

| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent that may have some affinity for the phenyl ring of M4NPC. |

| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent that is unlikely to effectively solvate the polar functional groups of M4NPC. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Disclaimer: This table presents a predicted solubility profile based on theoretical principles and data from structural analogs. Experimental verification is required for quantitative assessment.

Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic components. It involves the breaking of solute-solute and solvent-solvent intermolecular bonds, which requires energy (endothermic), and the formation of solute-solvent bonds, which releases energy (exothermic).[7] The overall enthalpy of solution (ΔHsoln) can be either positive (endothermic) or negative (exothermic).[8] For a substance to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is governed by the equation ΔG = ΔHsoln - TΔS, where T is the temperature and ΔS is the change in entropy.[8] The dissolution of a solid into a liquid typically leads to an increase in entropy (ΔS > 0), which favors dissolution.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[10] This method, recognized by regulatory bodies like the OECD (Guideline 105), involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.[3][4][5][6]

Protocol: Equilibrium Solubility Determination of Methyl-4-nitrophenylcarbonate

1. Materials and Equipment:

-

Methyl-4-nitrophenylcarbonate (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation: Add an excess amount of Methyl-4-nitrophenylcarbonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. Preliminary studies can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Methyl-4-nitrophenylcarbonate in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.

-

-

Calculation: Calculate the solubility of Methyl-4-nitrophenylcarbonate in the solvent, typically expressed in mg/mL or mol/L.

3. Self-Validating System and Causality:

-

Excess Solid: The continuous presence of undissolved solid ensures that the solution remains saturated throughout the equilibration period.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility.

-

Phase Separation: Proper filtration is essential to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures accurate quantification of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Potential Challenges: Solvolysis

A significant consideration when measuring the solubility of Methyl-4-nitrophenylcarbonate is its potential for solvolysis, particularly in protic solvents like water, methanol, and ethanol. The carbonate functional group can be susceptible to nucleophilic attack by the solvent, leading to the formation of methyl carbonate and 4-nitrophenol. This degradation process can alter the equilibrium of the system, leading to an overestimation of the true solubility of the parent compound. Studies on related 4-nitrophenyl carbonates have shown that hydrolysis is accelerated in basic conditions.[11]

Mitigation Strategies:

-

pH Control: When measuring aqueous solubility, using buffered solutions at a neutral or slightly acidic pH can help minimize hydrolysis.

-

Use of Aprotic Solvents: For synthetic applications, employing aprotic solvents (e.g., acetone, THF, dichloromethane) can prevent solvolysis.

-

Kinetic Monitoring: During solubility determination, analyzing samples at multiple time points can help identify if the concentration of M4NPC is changing over time due to degradation.

Logical Relationship Diagram: Factors Influencing Solubility

Caption: Interplay of Solute and Solvent Properties on Solubility.

Conclusion

While quantitative solubility data for Methyl-4-nitrophenylcarbonate remains to be extensively documented, a robust understanding of its physicochemical properties and the behavior of its structural analogs allows for a strong predictive assessment of its solubility profile. The compound is anticipated to have low aqueous solubility but good solubility in moderately polar to polar aprotic organic solvents. For definitive quantitative data, the shake-flask method provides a reliable and universally accepted experimental protocol. Researchers must remain vigilant to the potential for solvolysis, especially in protic solvents, and employ appropriate mitigation strategies to ensure the integrity of their results. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently work with Methyl-4-nitrophenylcarbonate in various solvent systems.

References

-

Solubility of Things. p-Nitrophenyl acetate. [Link]

-

Chemistry For Everyone. What Affects Solubility Of Organic Compounds?. YouTube, 9 Feb. 2025. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Environmental Organic Chemistry. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube, 17 Sep. 2021. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link]

-

American Chemical Society. Lesson 5.9: Temperature Changes in Dissolving. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Fiveable. The Dissolution Process | Intro to Chemistry Class Notes. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

NIH National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Journal of Pharmaceutical Sciences. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

NIH National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. [Link]

Sources

- 1. 4-Nitrophenyl acetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Methyl Phenyl Carbonate | 13509-27-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Carbonic acid, methyl phenyl ester (CAS 13509-27-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chembk.com [chembk.com]

- 9. repositorio.uc.cl [repositorio.uc.cl]

- 10. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerginginvestigators.org [emerginginvestigators.org]

"Methyl-4-nitrophenylcarbonate stability and degradation pathways"

An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl-4-nitrophenylcarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-4-nitrophenylcarbonate is an activated carbonate ester utilized in organic synthesis. Its reactivity, which is central to its synthetic utility, is intrinsically linked to its stability profile. This guide provides a detailed examination of the factors governing the stability of methyl-4-nitrophenylcarbonate and delineates its primary degradation pathways. The principal route of degradation is hydrolysis, a process significantly accelerated under basic conditions. This breakdown is characterized by the release of a chromophoric 4-nitrophenolate ion, which provides a convenient method for monitoring the reaction kinetics spectrophotometrically. This document offers field-proven insights into the causality behind its reactivity, detailed experimental protocols for stability assessment, and a foundational understanding for professionals working with this and similar activated reagents.

Introduction: The Role of Activated Carbonates in Synthesis

Activated carbonates, such as methyl-4-nitrophenylcarbonate, are valuable reagents in modern organic chemistry. They serve as efficient intermediates for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The utility of these compounds stems from the presence of the 4-nitrophenyl group, an excellent leaving group that facilitates reactions with a wide range of nucleophiles.[2][3] This reactivity allows for the formation of new carbonate, carbamate, or urea linkages under relatively mild conditions. However, the very features that make methyl-4-nitrophenylcarbonate a reactive and useful synthetic tool also render it susceptible to degradation, primarily through hydrolysis. Understanding the kinetics and mechanisms of this degradation is critical for optimizing reaction conditions, ensuring shelf-life stability, and implementing effective purification strategies.

Chemical and Physical Properties

A clear understanding of the fundamental properties of methyl-4-nitrophenylcarbonate is essential for its handling, storage, and application.

| Property | Value | Source |

| CAS Number | 17175-16-5 | [4] |

| Molecular Formula | C₈H₇NO₅ | [4] |

| Molecular Weight | 197.14 g/mol | [4] |

| Synonyms | Methyl p-nitrophenyl carbonate | [4] |

| Appearance | White to light yellow crystalline powder (typical) | [5] |

| Purity | ≥98% (typical) | [4] |

| Storage | Room temperature | [4] |

Core Degradation Pathway: Hydrolysis

The primary degradation pathway for methyl-4-nitrophenylcarbonate is hydrolysis, which involves the cleavage of the ester linkage by water. This reaction is a classic example of nucleophilic acyl substitution, where a water molecule (or more potently, a hydroxide ion) attacks the electrophilic carbonyl carbon.

Mechanism of Hydrolysis

The process begins with the nucleophilic attack on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The departure of the 4-nitrophenoxide anion is highly favorable because its negative charge is stabilized through resonance and the strong electron-withdrawing effect of the nitro group.[2][3] The 4-nitrophenol leaving group has a pKa of approximately 7.15, making its conjugate base (4-nitrophenoxide) a stable species and an excellent leaving group.[2][3]

The final products of hydrolysis are methanol, carbon dioxide (from the decomposition of the unstable carbonic acid intermediate), and the 4-nitrophenolate ion.

Caption: Base-catalyzed hydrolysis of Methyl-4-nitrophenylcarbonate.

Factors Influencing Stability

The rate of degradation is not constant and is highly dependent on the chemical environment. Understanding these factors is crucial for controlling the compound's reactivity and shelf-life.

Effect of pH

The pH of the medium is the most critical factor governing the stability of methyl-4-nitrophenylcarbonate.

-

Acidic and Neutral Conditions (pH < 8): The compound is relatively stable in aqueous solutions under acidic and neutral conditions.[2][3] While background hydrolysis occurs, the rate is slow. At neutral pH (7.4), the rate of hydrolysis is significant enough to compete with other nucleophiles, such as hydrosulfide.[6]

-

Basic Conditions (pH > 8): The rate of hydrolysis is dramatically accelerated in basic environments.[2][3] This is due to the increased concentration of the much more potent hydroxide ion (OH⁻) nucleophile compared to neutral water. Studies have shown that deprotection (hydrolysis) is most effective at pH 12 and above.[2][3]

| pH Range | Stability | Primary Nucleophile | Rate of Hydrolysis |

| 1 - 7 | Relatively Stable | H₂O | Slow |

| 8 - 11 | Moderately Unstable | OH⁻ | Moderate to Fast |

| 12 - 14 | Highly Unstable | OH⁻ | Very Fast |

Temperature

As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The thermal stability of carbonates can be influenced by the polarization of the carbonate ion.[7] For synthetic applications, reactions are often conducted at controlled, and sometimes reduced, temperatures to minimize unwanted degradation.

Presence of Other Nucleophiles

While water (or hydroxide) is the most common reactant in degradation, other nucleophiles can also attack the carbonyl carbon. A study comparing the reactivity of methyl-4-nitrophenylcarbonate towards hydrosulfide (HS⁻) and water at pH 7.4 found that the reaction with HS⁻ was only 1.8 times faster than the background hydrolysis.[6] This demonstrates that hydrolysis is a significant and competitive degradation pathway that must be considered even when other reactants are present.

Analytical Methods for Monitoring Degradation

The degradation of methyl-4-nitrophenylcarbonate can be conveniently monitored due to the formation of the 4-nitrophenolate ion. Under basic conditions, the 4-nitrophenol product is deprotonated to form the 4-nitrophenolate ion, which is a bright yellow species with a strong UV-visible absorbance maximum around 400-415 nm.[2][3][6] This provides a simple and reliable colorimetric method for quantifying the extent of degradation over time.

Experimental Protocol: Spectrophotometric Stability Analysis

This protocol outlines a self-validating system to determine the hydrolysis kinetics of methyl-4-nitrophenylcarbonate across a range of pH values. The causality behind this choice is the chromophoric nature of the degradation product, which allows for direct, real-time monitoring.

Materials and Equipment

-

Methyl-4-nitrophenylcarbonate

-

Buffer solutions (e.g., phosphate, borate) covering a range of pH values (e.g., pH 7, 8, 9, 10, 11, 12)

-

Organic solvent for stock solution (e.g., DMSO or Acetonitrile)

-

UV-Visible Spectrophotometer

-

Cuvettes (1 cm path length)

-

Micropipettes and standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a concentrated stock solution of methyl-4-nitrophenylcarbonate (e.g., 10 mM) in a dry organic solvent like DMSO to prevent premature hydrolysis.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of the 4-nitrophenolate ion (determined to be ~413 nm in prior studies, but should be confirmed).[2]

-

Reaction Initiation: a. Pipette a defined volume of a specific pH buffer (e.g., 990 µL) into a cuvette. b. Blank the spectrophotometer using this buffer-filled cuvette. c. To initiate the reaction, add a small volume of the methyl-4-nitrophenylcarbonate stock solution (e.g., 10 µL) to the buffer in the cuvette. Mix quickly by inversion. The goal is to achieve a uniform concentration in the cuvette (e.g., 100 µM).

-

Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time (kinetic mode). Continue recording until the reaction appears complete (i.e., the absorbance plateaus).

-

Data Analysis: a. Repeat the experiment for each pH buffer. b. Plot absorbance versus time for each pH. c. The initial rate of hydrolysis can be determined from the initial slope of this curve. Comparing these rates will provide a quantitative measure of stability at different pH values.

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Conclusion

Methyl-4-nitrophenylcarbonate is a synthetically useful but inherently reactive molecule whose stability is predominantly dictated by pH. It exhibits relative stability in acidic and neutral aqueous media but undergoes rapid hydrolysis under basic conditions (pH > 8). This degradation proceeds via a well-understood nucleophilic acyl substitution mechanism, yielding the chromophoric 4-nitrophenolate ion, which is a reliable indicator for monitoring the reaction's progress. For drug development professionals and research scientists, a thorough understanding of this stability profile is paramount for controlling reaction outcomes, ensuring the integrity of starting materials, and designing robust synthetic protocols.

References

- Methyl (4-nitrophenyl)

- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2.

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Bis(4-nitrophenyl)

- Hydrolysis of Bis(4-Nitrophenyl)

- BIS(4-NITROPHENYL) CARBONATE: A Versatile Compound for Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups (2022-12-12).

- 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate.

- The Thermal Stability of the Nitrates and Carbon

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mechanism and Application of Methyl-4-nitrophenylcarbonate in Organic Synthesis

This guide provides an in-depth exploration of the mechanism of action and synthetic utility of Methyl-4-nitrophenylcarbonate (MNPC). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing the reactivity of MNPC and offers practical insights into its application.

Introduction: The Strategic Advantage of Activated Carbonates

In the realm of organic synthesis, the precise construction of functional groups is paramount. Carbonates and their derivatives, such as carbamates and ureas, are ubiquitous motifs in pharmaceuticals, agrochemicals, and polymers.[1][2] The formation of these linkages often requires the activation of a carbonyl group to facilitate nucleophilic attack. Methyl-4-nitrophenylcarbonate (MNPC) is a prominent member of the "activated carbonate" family, reagents designed for enhanced reactivity and controlled chemical transformations.[3][4][5]

The "activation" of MNPC stems from the electronic properties of the 4-nitrophenyl group. This substituent acts as a potent electron-withdrawing group, rendering the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6] Furthermore, the 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group, which facilitates the progress of the reaction.[7] The distinct yellow color of the 4-nitrophenolate anion under basic conditions also provides a convenient method for real-time reaction monitoring via UV-visible spectrophotometry.[7][8][9]

This guide will dissect the mechanistic intricacies of MNPC in organic reactions, provide a framework for its practical application, and offer a validated experimental protocol for its use.

The Core Mechanism: A Stepwise Approach to Acyl Substitution

The predominant mechanism for the reaction of Methyl-4-nitrophenylcarbonate with nucleophiles, particularly amines, is a stepwise nucleophilic acyl substitution.[10][11][12][13] This process involves the formation of a transient tetrahedral intermediate, and the rate-determining step can vary depending on the nucleophile's basicity and steric hindrance.

Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electrophilic carbonyl carbon of MNPC. This leads to the formation of a zwitterionic tetrahedral intermediate (T+/-).

Caption: Formation of the tetrahedral intermediate.

Breakdown of the Intermediate: A Shift in the Rate-Determining Step

The fate of the tetrahedral intermediate is the crucial phase of the reaction. It can either revert to the starting materials or proceed to the products by expelling the 4-nitrophenoxide leaving group. Kinetic studies have shown that the rate-determining step (RDS) is dependent on the pKa of the nucleophile.[10][11]

-

For weakly basic nucleophiles (low pKa): The breakdown of the tetrahedral intermediate to form the products is the rate-limiting step.

-

For strongly basic nucleophiles (high pKa): The formation of the tetrahedral intermediate becomes the rate-limiting step.

This phenomenon is often visualized in a Brønsted-type plot (log kN vs. pKa), which shows a downward curvature.[10][11][12]

Caption: Rate-determining step depends on nucleophile basicity.

Synthetic Applications of Methyl-4-nitrophenylcarbonate

The high reactivity and predictable mechanism of MNPC make it a valuable reagent for the synthesis of a variety of organic compounds.

Carbamate Synthesis

The reaction of MNPC with primary or secondary amines is a widely used method for the preparation of carbamates.[2] This reaction is often high-yielding and proceeds under mild conditions. Carbamates are important functional groups in many pharmaceuticals, including the Alzheimer's drug Rivastigmine.[14]

Carbonate Synthesis

MNPC can react with alcohols or phenols in the presence of a base to form new, unsymmetrical carbonates. This transesterification reaction is driven by the excellent leaving group ability of the 4-nitrophenoxide.

Polymer Chemistry

Activated carbonates, including those with a 4-nitrophenyl group, are employed in the synthesis of polycarbonates.[3][4][5] They offer an advantage over traditional methods by allowing for polymerization at lower temperatures, which is beneficial for thermally sensitive monomers.[3][4][5]

Experimental Protocol: Synthesis of a Benzyl Carbamate

This section provides a detailed, self-validating protocol for the synthesis of a carbamate using Methyl-4-nitrophenylcarbonate and a primary amine.

Materials and Reagents

| Reagent | Supplier | Purity |

| Methyl-4-nitrophenylcarbonate | Sigma-Aldrich | ≥98% |

| Benzylamine | Acros Organics | 99% |

| Triethylamine (TEA) | Fisher Scientific | ≥99% |

| Dichloromethane (DCM), anhydrous | VWR Chemicals | ≥99.8% |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl-4-nitrophenylcarbonate (1.0 eq).

-

Solvent Addition: Dissolve the MNPC in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of MNPC).

-

Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes at room temperature. The TEA acts as a base to neutralize the 4-nitrophenol byproduct.

-

Nucleophile Addition: Slowly add benzylamine (1.0 eq) dropwise to the stirring solution over a period of 5 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by the appearance of a yellow color, indicating the formation of the 4-nitrophenolate anion. For more precise tracking, thin-layer chromatography (TLC) can be employed (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours at room temperature.

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer with 1 M HCl to remove excess TEA.

-

Subsequently, wash with a saturated aqueous solution of NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure carbamate.

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00925E [pubs.rsc.org]

- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

Methodological & Application

The Methoxycarbonyl Group at Your Fingertips: Methyl-4-nitrophenylcarbonate as a Versatile Reagent in Organic Synthesis

Introduction: A Modern Tool for Methoxycarbonylation and Amine Protection

In the landscape of modern organic synthesis, the demand for efficient, selective, and reliable reagents is paramount. Methyl-4-nitrophenylcarbonate has emerged as a highly effective reagent for the introduction of the methoxycarbonyl group (-COOCH₃) onto a variety of nucleophiles, particularly amines. Its utility extends to the protection of primary and secondary amines, a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals.

The reactivity of methyl-4-nitrophenylcarbonate is rooted in the electronic properties of its structure. The carbonate carbonyl group is rendered highly electrophilic by the electron-withdrawing effects of the adjacent methoxy group and, more significantly, the 4-nitrophenoxy group. The 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group, making it readily displaced by nucleophiles. This inherent reactivity allows for mild reaction conditions, often at room temperature, and broad functional group tolerance, minimizing the need for extensive protecting group strategies for other functionalities within the substrate.

This guide provides an in-depth exploration of the applications of methyl-4-nitrophenylcarbonate in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Applications

Methyl-4-nitrophenylcarbonate is primarily utilized in two key areas of organic synthesis:

-

Synthesis of Methyl Carbamates: The reaction of methyl-4-nitrophenylcarbonate with primary or secondary amines provides a straightforward and high-yielding route to methyl carbamates. This transformation is fundamental in the synthesis of a wide range of biologically active molecules and functional materials.

-

N-Protection of Amines: The methoxycarbonyl group can serve as a robust protecting group for amines. The use of methyl-4-nitrophenylcarbonate for this purpose offers an alternative to other common amine protecting groups, with the advantage of mild introduction and specific cleavage conditions.[1][2][3]

The choice of methyl-4-nitrophenylcarbonate over other reagents, such as methyl chloroformate, is often driven by its solid, crystalline nature, which makes it easier to handle and weigh accurately, and its reduced toxicity profile compared to highly reactive and volatile reagents.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction of methyl-4-nitrophenylcarbonate with a nucleophile, such as an amine, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the corresponding methyl carbamate and 4-nitrophenol as a byproduct. The release of the yellow-colored 4-nitrophenolate ion under basic conditions can be used to monitor the progress of the reaction spectrophotometrically.[1]

Application & Protocols

Synthesis of Methyl Carbamates from Primary and Secondary Amines

This protocol provides a general method for the methoxycarbonylation of a wide range of amines.

Materials:

-

Methyl-4-nitrophenylcarbonate

-

Amine substrate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or solid-supported base like sodium carbonate)

-

Stir plate and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add the base (1.1-1.5 eq) to the solution. For liquid bases like TEA or DIPEA, add them dropwise. If using a solid base like anhydrous sodium carbonate, add it in one portion.

-

Reagent Addition: Dissolve methyl-4-nitrophenylcarbonate (1.05-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature. For less reactive amines, the reaction mixture can be gently heated (e.g., to 40-60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours. The formation of a yellow color due to the release of 4-nitrophenol is a visual indicator of the reaction's progress.

-

Work-up:

-

Once the reaction is complete, filter the mixture if a solid base was used.

-

Dilute the reaction mixture with the solvent (e.g., DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the 4-nitrophenol byproduct, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl carbamate.

Experimental Workflow Diagram:

N-Protection of Amino Acids and Peptides

Methyl-4-nitrophenylcarbonate can be employed for the N-protection of amino acid esters. This is particularly useful when other protecting groups might be sensitive to the reaction conditions required for their introduction.

Protocol for N-Methoxycarbonylation of an Amino Acid Ester:

-

Dissolution: Dissolve the amino acid ester hydrochloride salt (1.0 eq) in a suitable solvent such as DCM or DMF.

-

Neutralization and Reagent Addition: Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the hydrochloride and act as a base for the reaction. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of methyl-4-nitrophenylcarbonate (1.1 eq) in the same solvent to the cooled amino acid ester solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up as described in the previous protocol, followed by purification via column chromatography to yield the N-methoxycarbonyl protected amino acid ester.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM, THF, MeCN | Aprotic solvents to prevent hydrolysis of the reagent. |

| Base | TEA, DIPEA, Na₂CO₃ | To neutralize any acid present and to facilitate the reaction. |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient; heating can accelerate slow reactions. |

| Stoichiometry | Slight excess of methyl-4-nitrophenylcarbonate | To ensure complete consumption of the limiting amine substrate. |

Case Study: Application in Drug Synthesis

Safety and Handling

Methyl-4-nitrophenylcarbonate is an irritant to the skin and eyes and may cause respiratory irritation.[5] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[1][4][5][6][7]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 94-96 °C | [1] |

| Solubility | Soluble in many organic solvents (DCM, THF, Acetone) |

Conclusion: A Reliable and Versatile Synthetic Tool

Methyl-4-nitrophenylcarbonate is a valuable reagent for the modern organic chemist. Its high reactivity, ease of handling, and the mild conditions required for its reactions make it an excellent choice for the synthesis of methyl carbamates and the protection of amines. The principles outlined in this guide, supported by the provided protocols and mechanistic understanding, will enable researchers to effectively incorporate this versatile reagent into their synthetic strategies for the efficient construction of complex molecules.

References

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]

-

Reddy, M. et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(5), 5310-5318. [Link]

-

Patchornik, A., et al. (1970). 2.4 Photocleavable Protecting Groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

Sources

The Methoxycarbonyl (Moc) Protecting Group: A Detailed Guide to its Application in Peptide Synthesis

Introduction: Navigating the Landscape of Amino Acid Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions and ensure the orderly assembly of the peptide chain.[1] For decades, the gold standards for α-amino group protection have been the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[] While these two strategies have proven immensely successful and form the bedrock of modern solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups continues to be an area of active research, driven by the need for enhanced orthogonality, milder reaction conditions, and cost-effectiveness.[3]

This application note delves into the use of the methoxycarbonyl (Moc) protecting group, introduced via methyl-4-nitrophenylcarbonate , as a valuable tool in the peptide chemist's arsenal. We will provide a comprehensive overview of the Moc group, from its chemical properties and mechanistic underpinnings to detailed, field-tested protocols for its application in the protection of amino acids and its subsequent removal during peptide synthesis.

The Methoxycarbonyl (Moc) Group: A Comparative Overview

The Moc group, a simple carbamate, offers a unique set of characteristics that position it as a viable alternative to the more conventional Fmoc and Boc protecting groups. A thorough understanding of its advantages and limitations is crucial for its effective implementation.

Core Attributes of the Moc Protecting Group

The Moc group is introduced by reacting an amino acid with methyl-4-nitrophenylcarbonate, a stable and commercially available reagent. The resulting N-Moc-amino acid is a stable, crystalline solid that is amenable to standard peptide coupling protocols.

A Tale of Three Protecting Groups: Moc vs. Fmoc vs. Boc

To appreciate the utility of the Moc group, a direct comparison with Fmoc and Boc is instructive.

| Feature | Methoxycarbonyl (Moc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Protecting Reagent | Methyl-4-nitrophenylcarbonate | Fmoc-Cl, Fmoc-OSu | Boc₂O, Boc-ON |

| Deprotection Condition | Mildly basic conditions | Basic conditions (e.g., 20% piperidine in DMF)[4] | Acidic conditions (e.g., TFA)[] |

| Byproducts of Deprotection | Methanol, Carbon Dioxide, 4-Nitrophenolate | Dibenzofulvene, Piperidine adduct, CO₂[5] | Isobutylene, Carbon Dioxide, tert-Butanol |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[6] | Fully orthogonal to acid-labile side-chain protecting groups.[7] | Quasi-orthogonal with benzyl-based side-chain protecting groups.[7] |

| Monitoring | Reaction progress can be monitored by TLC or HPLC.[8] | Deprotection can be monitored by UV absorbance of the dibenzofulvene byproduct.[5] | Not readily monitored by UV. |

| Cost-Effectiveness | Potentially more cost-effective due to the simpler protecting reagent. | Reagents can be more expensive. | Reagents are generally cost-effective. |

The key advantage of the Moc group lies in its base-lability, which aligns it with the widely adopted Fmoc/tBu strategy, allowing for the use of mild acidic conditions for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[7] This orthogonality is crucial for the synthesis of complex peptides bearing sensitive functionalities.[3]

The Chemistry of Moc Protection and Deprotection: A Mechanistic Insight

A foundational understanding of the reaction mechanisms governing the introduction and removal of the Moc group is essential for optimizing reaction conditions and troubleshooting potential issues.